molecular formula C11H10O B11917481 3,4-Dihydronaphthalene-1-carbaldehyde

3,4-Dihydronaphthalene-1-carbaldehyde

Cat. No.: B11917481
M. Wt: 158.20 g/mol
InChI Key: MODDDHSZWBNKAA-UHFFFAOYSA-N
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Description

3,4-Dihydronaphthalene-1-carbaldehyde is an organic compound with the molecular formula C11H10O It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated, and an aldehyde group is attached to the first carbon of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydronaphthalene-1-carbaldehyde can be achieved through several methods. One common approach involves the reduction of naphthalene derivatives. For instance, the reduction of 1-naphthaldehyde using hydrogen in the presence of a palladium catalyst can yield this compound . Another method involves the use of magnesium carbonate in 1,4-dioxane and water, followed by heating .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydronaphthalene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hydrogen atoms on the naphthalene ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst such as aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: 3,4-Dihydronaphthalene-1-carboxylic acid.

    Reduction: 3,4-Dihydronaphthalene-1-methanol.

    Substitution: Depending on the electrophile used, various substituted naphthalene derivatives can be formed.

Scientific Research Applications

Medicinal Chemistry Applications

Anti-Cancer Activity
Recent studies have highlighted the potential of 3,4-dihydronaphthalene-1-carbaldehyde derivatives as anti-cancer agents. A notable patent (CN115925530B) describes a derivative of this compound exhibiting substantial anti-liver cancer activity. The compound demonstrates high efficiency and low toxicity, making it a promising candidate for further development in oncology .

Mechanism of Action
The mechanism involves the inhibition of specific pathways associated with tumor growth. For instance, certain derivatives have shown the ability to inhibit NF-κB activation, which is crucial in cancer cell proliferation and survival . Additionally, compounds derived from this compound have been linked to anti-inflammatory effects by modulating glycolytic pathways .

Organic Synthesis Applications

Synthesis of Complex Molecules
this compound serves as a versatile building block in organic synthesis. It can undergo various reactions such as Suzuki coupling to form angularly fused polyaromatic compounds. For example, treatment with aromatic boronic acids under standard conditions yields new polyaromatic derivatives .

Table 1: Synthesis Examples

Reaction TypeStarting MaterialProduct DescriptionYield (%)
Suzuki Coupling1-Bromo-3,4-dihydronaphthalene-2-carbaldehyde1-(4-Methoxy-2-methylphenyl)-3,4-dihydronaphthalene-2-carbaldehyde100
Aldol CondensationThis compoundVarious β-hydroxy carbonyl compoundsVariable

Case Studies

Case Study 1: Anti-Cancer Research
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against HepG2 liver cancer cells. The fluorinated derivatives showed enhanced potency compared to their non-fluorinated counterparts .

Case Study 2: Organic Synthesis Innovations
Research conducted on the synthesis of polyaromatic compounds using this compound revealed that varying substituents on the aromatic rings significantly affected the yield and purity of the final products. This study emphasized the importance of reaction conditions and catalyst selection in optimizing yields .

Mechanism of Action

The mechanism of action of 3,4-Dihydronaphthalene-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biological pathways and processes, making it a valuable tool in biochemical research .

Biological Activity

3,4-Dihydronaphthalene-1-carbaldehyde is an organic compound characterized by its unique structure, which includes a naphthalene ring system with a dihydro modification and an aldehyde functional group. Its molecular formula is C11H10O, with a molar mass of approximately 174.20 g/mol. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry and organic synthesis.

1. Overview of Biological Activities

Research indicates that 3,4-dihydronaphthalene derivatives exhibit various biological activities, including:

  • Antibacterial Properties : Studies have shown that this compound may possess antibacterial activity against strains such as Staphylococcus aureus. The mechanism involves potential inhibition of efflux pumps, enhancing the efficacy of existing antibiotics in combination therapies.
  • Anti-inflammatory Effects : Some derivatives of this compound have been reported to exhibit anti-inflammatory properties, influencing gene expression related to inflammation .
  • Antitumor Activity : Certain studies suggest potential antitumor effects, indicating that these compounds may modulate allergic and inflammatory reactions .

The biological activity of this compound can be attributed to several mechanisms:

  • Efflux Pump Inhibition : The compound's structure allows it to interact with bacterial efflux pumps, potentially blocking their function and increasing the intracellular concentration of antibiotics.
  • Gene Expression Modulation : In vitro studies have demonstrated that 3,4-dihydronaphthalene derivatives can significantly inhibit the expression of inflammatory markers such as COX2 and IL-1β .

3.1 Antibacterial Activity

A study evaluated the antibacterial efficacy of various compounds derived from this compound against multiple bacterial strains using microdilution methods. The results are summarized in the following table:

CompoundBacterial StrainMIC (mg/mL)MBC (mg/mL)
3E. coli0.230.47
4S. aureus0.170.23
9B. cereus0.200.30
AmpicillinE. coli0.100.15

The data indicates that compounds derived from this compound exhibit moderate to good antibacterial activity, with some derivatives outperforming traditional antibiotics like ampicillin .

3.2 Anti-inflammatory Activity

Research involving in vitro assays demonstrated that certain derivatives could inhibit the expression of inflammatory genes in a dose-dependent manner:

CompoundGene TargetInhibition (%)
8COX275
12IL-1β65
10iNOS70

These findings suggest significant anti-inflammatory potential for specific derivatives of the compound .

4. Structural Comparisons

The unique structure of this compound allows it to interact differently compared to other similar compounds. Below is a comparison table highlighting some related compounds:

Compound NameStructural FeaturesUnique Aspects
3,4-Dihydronaphthalen-1(2H)-oneSimilar naphthalene backbone but lacks an aldehydeDifferent reactivity due to absence of aldehyde
7-Bromo-3,4-dihydronaphthalen-1(2H)-oneContains bromine substitution on the naphthalene ringEnhanced reactivity due to halogen presence
2-Bromo-3,4-dihydronaphthalene-1-carbaldehydeBromine substitution with an aldehyde groupUnique halogenated derivative with potential applications

5. Conclusion

The biological activity of this compound reveals its potential as a candidate for further research in medicinal chemistry due to its antibacterial and anti-inflammatory properties. Its ability to inhibit bacterial efflux pumps and modulate inflammatory responses highlights its versatility as a therapeutic agent.

6. Future Directions

Further research is warranted to explore the full therapeutic potential of this compound and its derivatives through clinical trials and advanced molecular studies.

Properties

IUPAC Name

3,4-dihydronaphthalene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,6-8H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODDDHSZWBNKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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